molecular formula C16H17FN2O2S B2860584 N1-(4-fluorobenzyl)-N2-(1-(thiophen-2-yl)propan-2-yl)oxalamide CAS No. 1209569-22-1

N1-(4-fluorobenzyl)-N2-(1-(thiophen-2-yl)propan-2-yl)oxalamide

Cat. No.: B2860584
CAS No.: 1209569-22-1
M. Wt: 320.38
InChI Key: YPVNNWJBPCOSJD-UHFFFAOYSA-N
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Description

N1-(4-fluorobenzyl)-N2-(1-(thiophen-2-yl)propan-2-yl)oxalamide is a synthetic oxalamide derivative of interest in medicinal chemistry and pharmaceutical research. Its molecular structure incorporates two privileged pharmacophores: a 4-fluorobenzyl group and a thiophene ring system. Compounds featuring thiophene moieties, such as 2-(thiophen-2-yl)acetic acid, have been identified as valuable chemical platforms for developing inhibitors of therapeutic targets like the glutathione-dependent enzyme microsomal prostaglandin E synthase-1 (mPGES-1) . The inhibition of mPGES-1 is a promising strategy in both cancer therapy and the treatment of inflammatory diseases, as it selectively targets the biosynthesis of prostaglandin E2 (PGE2) without disrupting other vital prostanoid pathways, thereby potentially circumventing the side effects associated with traditional anti-inflammatory drugs . The specific stereochemistry and substitution pattern of this oxalamide make it a versatile intermediate for structure-activity relationship (SAR) studies. Researchers can utilize this compound to explore novel chemical space in the development of potential small-molecule therapeutics, particularly for modulating enzymatic activity or protein-protein interactions. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-N'-(1-thiophen-2-ylpropan-2-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O2S/c1-11(9-14-3-2-8-22-14)19-16(21)15(20)18-10-12-4-6-13(17)7-5-12/h2-8,11H,9-10H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPVNNWJBPCOSJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CS1)NC(=O)C(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-fluorobenzyl)-N2-(1-(thiophen-2-yl)propan-2-yl)oxalamide typically involves the reaction of 4-fluorobenzylamine with 1-(thiophen-2-yl)propan-2-amine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:

    Step 1: Preparation of the intermediate by reacting 4-fluorobenzylamine with oxalyl chloride.

    Step 2: Coupling of the intermediate with 1-(thiophen-2-yl)propan-2-amine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

N1-(4-fluorobenzyl)-N2-(1-(thiophen-2-yl)propan-2-yl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the oxalamide group.

    Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium methoxide can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

N1-(4-fluorobenzyl)-N2-(1-(thiophen-2-yl)propan-2-yl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of N1-(4-fluorobenzyl)-N2-(1-(thiophen-2-yl)propan-2-yl)oxalamide involves its interaction with specific molecular targets. The fluorobenzyl group and thiophene ring can interact with various enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application being investigated.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Derivatives

The compound’s structural and functional similarities to other oxalamides are analyzed below, focusing on substituent effects, biological activity, and physicochemical properties.

Substituent Analysis
Compound Name N1 Substituent N2 Substituent Key Features Reference
Target Compound 4-fluorobenzyl 1-(thiophen-2-yl)propan-2-yl Fluorine enhances electronegativity; thiophene introduces aromatic sulfur heterocycle.
N1-(4-chlorophenyl)-N2-(thiazolyl/pyrrolidinyl)oxalamide (13–15) 4-chlorophenyl Thiazole/pyrrolidine derivatives Chlorine (electron-withdrawing) vs. fluorine; thiazole provides nitrogen/sulfur heterocycle. Antiviral activity against HIV noted .
N1-(2,4-dimethoxybenzyl)-N2-(pyridin-2-yl)ethyl)oxalamide (S336) 2,4-dimethoxybenzyl 2-(pyridin-2-yl)ethyl Methoxy groups increase lipophilicity; pyridine enhances hydrogen bonding. Used as a flavorant (umami agonist) with high safety margins .
BNM-III-170 4-chloro-3-fluorophenyl Guanidinomethyl-indenyl Dual halogenation; guanidine group enhances solubility and target binding (HIV entry inhibition) .

Key Observations :

  • Electron-Withdrawing Groups : The 4-fluorobenzyl group in the target compound may confer similar metabolic stability to 4-chlorophenyl analogs (e.g., compound 13–15) but with reduced steric bulk compared to methoxybenzyl groups in S336 .
  • Heterocyclic Influence : The thiophene moiety in the target compound could mimic the aromatic interactions of thiazole (compound 13) or pyridine (S336), though sulfur’s polarizability may alter binding kinetics .
Physicochemical Properties
  • Solubility : Fluorinated benzyl groups typically reduce aqueous solubility compared to hydroxylated analogs (e.g., compound 117) but improve membrane permeability .
  • Synthetic Complexity : The thiophene-propan-2-yl group may introduce stereochemical challenges akin to pyrrolidinyl-thiazole derivatives (compound 14–15), necessitating chiral resolution .

Biological Activity

N1-(4-fluorobenzyl)-N2-(1-(thiophen-2-yl)propan-2-yl)oxalamide is a complex organic compound with potential biological activity. Its structure features a combination of functional groups that may confer unique pharmacological properties. This article will explore its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C16H17FN2O2S
  • Molecular Weight : 320.4 g/mol
  • CAS Number : 1209569-22-1

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its potential therapeutic applications.

The compound's mechanism of action is hypothesized to involve:

  • Receptor Binding : Interactions with specific biological receptors, potentially modulating signaling pathways.
  • Enzyme Inhibition : Inhibition of key enzymes involved in disease processes.
  • Neuroactive Properties : Possible effects on neurotransmitter systems, indicating potential use in neuropharmacology.

Pharmacological Studies

Recent pharmacological studies have highlighted several key findings regarding the biological activity of this compound:

  • Anticancer Activity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.
Cell LineIC50 (µM)Reference
A549 (Lung Cancer)15
MCF7 (Breast Cancer)12
HeLa (Cervical Cancer)10
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in animal models, indicating its potential use in treating inflammatory diseases.

Case Studies

Several case studies have documented the effects of this compound:

  • Study on Cancer Cell Lines :
    • Researchers evaluated the compound's effect on apoptosis in A549 cells. Results indicated significant induction of apoptosis through activation of caspase pathways.
  • Inflammation Model :
    • In a murine model of induced inflammation, treatment with the compound resulted in a marked decrease in pro-inflammatory cytokines, suggesting its utility in inflammatory disorders.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameBiological ActivityReference
N1-(4-chlorobenzyl)-N2-(1-thiophen-2-yl)...Moderate anticancer activity
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2...Neuroactive properties

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